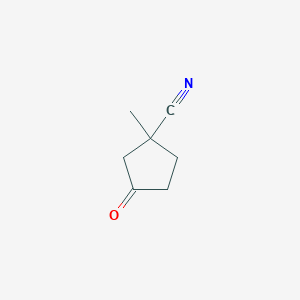

1-Methyl-3-oxocyclopentanecarbonitrile

Description

Properties

IUPAC Name |

1-methyl-3-oxocyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-7(5-8)3-2-6(9)4-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGKBJYFGKSSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192433-18-4 | |

| Record name | 1-methyl-3-oxocyclopentanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives in Cyclic Nitrile Chemistry

The journey to understanding and synthesizing cyclic nitriles is deeply rooted in the foundational principles of organic chemistry. The development of intramolecular cyclization reactions in the late 19th and early 20th centuries provided the initial avenues to these valuable compounds. Key historical reactions laid the groundwork for the synthesis of cyclic structures, including those related to 1-Methyl-3-oxocyclopentanecarbonitrile.

Two seminal reactions in this context are the Dieckmann condensation and the Thorpe-Ziegler cyclization. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool for forming five- and six-membered rings, leading to the formation of β-keto esters. While not directly producing a nitrile, the resulting cyclic ketone can be a precursor to cyclic nitriles through subsequent functional group transformations.

Of more direct relevance is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic α-cyanoketone. This reaction has been instrumental in the synthesis of various ring sizes and is a conceptually plausible route toward the core structure of 1-Methyl-3-oxocyclopentanecarbonitrile. These classical reactions highlight the enduring importance of intramolecular condensations in the construction of functionalized cyclic systems.

Structural Framework and Functional Group Interplay in Organic Synthesis

The structure of 1-Methyl-3-oxocyclopentanecarbonitrile is characterized by a five-membered carbocyclic ring bearing a ketone at the 3-position and a methyl and a nitrile group at the 1-position. This arrangement of functional groups leads to a fascinating interplay of reactivity, making it a versatile substrate in organic synthesis.

The ketone group at the 3-position is a classic electrophilic center, susceptible to nucleophilic attack. This allows for a wide range of reactions, including reductions to the corresponding alcohol, Grignard additions to introduce new carbon-carbon bonds, and Wittig reactions to form alkenes. The adjacent methylene (B1212753) groups are α to the carbonyl and can be deprotonated to form an enolate, enabling further functionalization at these positions.

The nitrile group is a highly versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or react with organometallic reagents to form ketones. The presence of the nitrile group also influences the acidity of the α-protons, although in this specific molecule, the carbon bearing the nitrile is a quaternary center.

The quaternary carbon at the 1-position, substituted with both a methyl and a nitrile group, introduces a point of steric hindrance and a lack of an α-proton. This feature can direct the regioselectivity of reactions involving the cyclopentanone (B42830) ring.

Table 1: Structural and Physicochemical Properties of 1-Methyl-3-oxocyclopentanecarbonitrile

| Property | Value |

|---|---|

| CAS Number | 192433-18-4 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | 1-methyl-3-oxocyclopentane-1-carbonitrile. americanelements.com |

| SMILES | CC1(CCC(=O)C1)C#N. americanelements.com |

Academic Significance As a Synthetic Precursor

Direct Construction Strategies for the Cyclopentanone (B42830) Core

Direct synthesis approaches focus on forming the essential carbon-carbon bonds of the cyclopentanone ring while simultaneously introducing the key cyano and methyl groups. These methods are often valued for their efficiency and atom economy.

Michael Addition Protocols for Cyanocycloalkanones

The Michael addition, or conjugate addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. researchgate.netyoutube.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.com This strategy can be adapted for the synthesis of cyanocycloalkanones by reacting a suitable cyclopentenone derivative with a cyanide source.

The reaction is versatile, allowing for the formation of C-C, C-N, C-S, and C-O bonds. researchgate.net In the context of synthesizing cyanocycloalkanones, the nucleophilic cyanide ion attacks the β-position of the unsaturated system, leading to the formation of a β-cyano ketone. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. While classic Michael additions can be performed under basic conditions, modern protocols often employ organocatalysts or metal-based catalysts to control the reaction's stereochemical outcome.

Table 1: Examples of Michael Addition for C-S and C-N Bond Formation

| Michael Donor | Michael Acceptor | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Thiol | α,β-Unsaturated Carbonyl | Ferric Chloride | Thia-Michael Adduct | srce.hr |

| Acetone | trans-β-Nitrostyrene | Not specified | Nitroalkane | nih.gov |

This table illustrates the versatility of the Michael addition with various nucleophiles and acceptors, a principle applicable to the cyanation of cyclopentenones.

Organocatalytic Approaches to Cyclic Nitrile Compounds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the construction of cyclic nitrile compounds, organocatalysts can activate substrates toward nucleophilic attack in a highly stereocontrolled manner.

A common mechanism in organocatalysis involves the formation of transient intermediates such as enamines or iminium ions from carbonyl compounds or amines, respectively. nih.gov For instance, a chiral primary or secondary amine catalyst (e.g., a proline derivative) can react with a cyclic ketone to form a nucleophilic enamine. This enamine can then react with an electrophilic cyanating agent. Alternatively, the catalyst can activate an α,β-unsaturated cyclic ketone, facilitating the conjugate addition of a cyanide nucleophile with high enantioselectivity. These methods offer a green and metal-free alternative to traditional catalysis. chemistryviews.org

Enantioselective Cyanation of Cyclic Enones

The direct enantioselective conjugate addition of cyanide to cyclic enones is a highly effective strategy for synthesizing chiral β-cyano ketones. This approach provides direct access to the core structure of compounds like 1-methyl-3-oxocyclopentanecarbonitrile in an optically active form.

Significant progress has been made using metal-based catalytic systems. For example, a gadolinium (Gd) catalyst has been shown to be effective for the conjugate addition of trimethylsilyl (B98337) cyanide (TBSCN) to various enones. nih.gov This reaction exhibits high enantioselectivity and, notably, produces the 1,4-addition product exclusively over the 1,2-adduct. nih.gov Another approach utilizes the cooperative catalysis of Nickel(0) and Gadolinium(III) triflate (Gd(OTf)₃) to accelerate the conjugate addition of cyanide to enones, broadening the substrate scope to include cyclic, linear, and aromatic systems. organic-chemistry.org The development of such catalytic systems is crucial for the efficient synthesis of complex chiral molecules. acs.org

Table 2: Catalytic Enantioselective Conjugate Cyanation of Enones

| Catalyst System | Cyanide Source | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Gd-complex with chiral ligands | TBSCN | Cyclic and Acyclic Enones | Excellent enantioselectivity, exclusive 1,4-adduct formation. | nih.gov |

Indirect Synthesis via Functional Group Transformation

Indirect methods involve the initial construction of a cyclopentanone ring with precursor functionalities, which are subsequently converted into the desired methyl and cyano groups through one or more chemical steps.

Cyclization Reactions Yielding Substituted Cyclopentanones

Intramolecular cyclization reactions are a powerful means of constructing cyclic systems from acyclic precursors. The Dieckmann cyclization (or Dieckmann condensation) is a classic example, involving the intramolecular reaction of a diester with a base to form a β-keto ester. chempedia.info This method is particularly effective for preparing 5- and 6-membered rings, making it an ideal strategy for synthesizing substituted cyclopentanones. The resulting β-keto ester can then be further manipulated, for instance, by alkylation followed by decarboxylation, to introduce substituents at the α-position. chempedia.info

Other modern cyclization strategies include:

Pauson-Khand Reaction: This reaction forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically using a cobalt catalyst. thieme-connect.com

Intramolecular Hydroacylation: Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals can provide a direct route to cyclopentenones. organic-chemistry.org

Ruthenium-Catalyzed Hydrative Cyclization: This method converts 1,5-enynes into cyclopentanone derivatives. organic-chemistry.org

These reactions provide access to a wide array of substituted cyclopentanones that can serve as versatile intermediates. researchgate.net

Derivatization from Precursor Cyclic Systems

This strategy begins with a readily available cyclopentanone derivative and modifies its functional groups to arrive at the target structure. A plausible precursor for 1-methyl-3-oxocyclopentanecarbonitrile is methyl 3-oxocyclopentane-1-carboxylate. This compound can be synthesized via the esterification of 3-oxocyclopentane-1-carboxylic acid. guidechem.comprepchem.com

The key transformation would be the conversion of the ester group into a nitrile. A standard synthetic sequence for this conversion involves:

Amidation: The methyl ester is converted to the corresponding primary amide (3-oxocyclopentanecarboxamide).

Dehydration: The primary amide is then dehydrated using a suitable reagent (e.g., phosphoryl chloride, trifluoroacetic anhydride, or Burgess reagent) to yield the nitrile.

Once the 3-oxocyclopentanecarbonitrile is obtained, methylation at the C-1 position can be achieved by deprotonation with a suitable base followed by reaction with an electrophilic methyl source like methyl iodide. The chemistry of nitriles allows for a wide range of transformations, making them valuable synthetic intermediates. libretexts.org

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 1-methyl-3-oxocyclopentanecarbonitrile and its analogs is a significant challenge in organic chemistry, driven by the demand for chiral building blocks in the pharmaceutical industry. Various strategies have been developed to control the stereochemistry at the chiral centers of these cyclopentane derivatives. These methodologies primarily focus on creating the desired stereoisomer through asymmetric induction or resolving a racemic mixture. This article explores three key approaches: the use of chiral auxiliaries, the application of crystallization-induced diastereomer transformation, and the employment of enantioselective catalysis.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliary-mediated asymmetric induction is a powerful strategy in stereoselective synthesis. This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. In the context of synthesizing derivatives of 1-methyl-3-oxocyclopentanecarbonitrile, a chiral auxiliary could be appended to a precursor molecule. For instance, an achiral cyclopentenone precursor could be derivatized with a chiral auxiliary. Subsequent conjugate addition of a cyanide source, followed by methylation, would be directed by the auxiliary, leading to a diastereomerically enriched product.

While this is a well-established and versatile method for asymmetric synthesis, specific examples detailing the use of chiral auxiliaries for the direct synthesis of 1-methyl-3-oxocyclopentanecarbonitrile are not extensively documented in peer-reviewed literature. However, the principles of asymmetric alkylation and conjugate addition guided by chiral auxiliaries are broadly applicable and represent a viable, albeit hypothetically discussed, route to this class of compounds. The effectiveness of this method would depend on the choice of auxiliary and the specific reaction conditions.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application(s) | Mechanism of Induction |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms a chiral enolate with a specific conformation, blocking one face from electrophilic attack. |

| Pseudoephedrine | Asymmetric alkylation to form chiral carboxylic acids and ketones | Forms a chiral amide enolate that chelates with a metal ion, creating a rigid structure that directs alkylation. |

Crystallization-Induced Diastereomer Transformation (CIDT)

Crystallization-Induced Diastereomer Transformation (CIDT) is an efficient method for obtaining a single, desired diastereomer from a mixture. This technique is particularly useful when two diastereomers can be interconverted (epimerized) under the crystallization conditions. The process relies on the differential solubility of the diastereomers; as the less soluble, desired diastereomer crystallizes out of the solution, the equilibrium of the remaining dissolved diastereomers shifts to replenish the crystallizing isomer. This dynamic resolution allows for a theoretical yield of up to 100% for the desired diastereomer.

A notable application of this technique has been demonstrated in the preparation of chiral 3-oxocycloalkanecarbonitriles. nih.govrsc.org In this approach, a racemic mixture of 3-oxocyclopentanecarbonitrile is first converted into a pair of diastereomers by reacting it with a chiral resolving agent. Specifically, (1R,2R)-1,2-diphenylethane-1,2-diol has been used to form diastereomeric ketals. nih.govrsc.org

The separation of these diastereomers can be achieved through fractional crystallization. However, to maximize the yield of the desired enantiomer, CIDT is employed. nih.gov The mixture of diastereomeric ketals is subjected to basic conditions, which facilitates the epimerization of the chiral center at the C1 position of the cyclopentane ring. nih.gov One of the diastereomers, being less soluble, selectively crystallizes from the solution. The ongoing epimerization in the solution phase continuously converts the more soluble diastereomer into the less soluble one, which then precipitates. nih.gov

This process has been shown to be highly effective, affording the desired (R)-diastereomer in high yield and with excellent diastereoselectivity. nih.govrsc.org For instance, the CIDT of the ketal derived from 3-oxocyclopentanecarbonitrile yielded the corresponding (R)-ketal with a 95% yield and 97% diastereomeric excess (de). nih.gov This method represents a practical and high-yielding approach for the large-scale production of enantiomerically pure 3-oxocyclopentanecarbonitrile derivatives.

Table 2: Crystallization-Induced Diastereomer Transformation of a 3-Oxocyclopentanecarbonitrile Derivative

| Starting Material | Chiral Resolving Agent | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Excess (de) (%) | Ref |

|---|

Enantioselective Catalysis in Chiral Center Formation

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, offering an economical and efficient way to produce chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. The catalyst, which can be a metal complex with a chiral ligand or an organic molecule (organocatalyst), creates a chiral environment that favors the formation of one enantiomer over the other.

In the synthesis of 1-methyl-3-oxocyclopentanecarbonitrile, enantioselective catalysis could be applied at several key stages. For example, an enantioselective conjugate addition of a cyanide source to a cyclopentenone precursor could establish the chirality at the C1 position. Alternatively, the asymmetric alkylation of a 3-oxocyclopentanecarbonitrile enolate with a methylating agent, catalyzed by a chiral phase-transfer catalyst or a chiral metal complex, could introduce the methyl group stereoselectively.

While specific literature detailing the enantioselective catalytic synthesis of 1-methyl-3-oxocyclopentanecarbonitrile is sparse, related methodologies have been successfully applied to similar structures. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to create chiral tertiary alcohol stereocenters in cyclopentane-based building blocks. This suggests the potential for developing a catalytic asymmetric synthesis for the target molecule.

The development of such a catalytic system would be highly advantageous, as it would circumvent the need for stoichiometric chiral auxiliaries and could offer a more direct and atom-economical route to the desired enantiomerically pure compound.

Table 3: Potential Enantioselective Catalytic Approaches

| Reaction Type | Potential Catalyst Type | Substrate | Outcome |

|---|---|---|---|

| Asymmetric Conjugate Addition | Chiral metal-ligand complex (e.g., Cu, Ni) or organocatalyst | 2-Methyl-2-cyclopenten-1-one | Enantioselective formation of the C1 stereocenter upon cyanide addition. |

Reactivity at the Carbonitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org This intrinsic property is the basis for numerous transformations of the nitrile moiety.

Nucleophilic Transformations of the Nitrile Group

The electrophilic carbon of the nitrile group in 1-methyl-3-oxocyclopentanecarbonitrile serves as a site for nucleophilic attack. A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard or organolithium reagents. The reaction proceeds via nucleophilic addition to the carbon-nitrogen triple bond, forming an intermediate imine anion. libretexts.org This intermediate is resistant to further nucleophilic attack due to its negative charge. Subsequent aqueous workup hydrolyzes the imine to yield a ketone. libretexts.org This transformation is a powerful method for carbon-carbon bond formation, converting the nitrile into a new carbonyl group.

| Reaction | Reagent | Intermediate | Final Product |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine anion salt | Ketone |

| Organolithium Reaction | 1. R-Li 2. H₃O⁺ | Imine anion salt | Ketone |

| Table 1: Nucleophilic Transformations of the Nitrile Group. |

Hydrolysis Pathways to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.org The reaction proceeds through an amide intermediate.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. openstax.org In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. openstax.org In both cases, an amide is formed, which is then further hydrolyzed to the corresponding carboxylic acid. For 1-methyl-3-oxocyclopentanecarbonitrile, this would result in the formation of 1-methyl-3-oxocyclopentanecarboxylic acid.

| Condition | Reagents | Intermediate | Final Product |

| Acidic Hydrolysis | H₃O⁺, Δ | 1-Methyl-3-oxocyclopentanecarboxamide | 1-Methyl-3-oxocyclopentanecarboxylic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ | Carboxylate salt and Ammonia | 1-Methyl-3-oxocyclopentanecarboxylic acid |

| Table 2: Hydrolysis of 1-Methyl-3-oxocyclopentanecarbonitrile. |

Reduction Reactions to Amine Functionalities

The nitrile group can be reduced to a primary amine using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). openstax.org The reaction involves the nucleophilic addition of two hydride ions from the reducing agent to the electrophilic nitrile carbon. libretexts.org The first hydride addition forms an imine anion, which is then further reduced by a second hydride to a dianion intermediate. openstax.org An aqueous workup then protonates the dianion to yield the primary amine, (1-methyl-3-oxocyclopentyl)methanamine.

| Reagent | Intermediate | Final Product |

| 1. LiAlH₄ 2. H₂O | Imine anion / Dianion | (1-Methyl-3-oxocyclopentyl)methanamine |

| Table 3: Reduction of the Nitrile Group. |

Reactivity of the Carbonyl Group

The carbonyl group of 1-methyl-3-oxocyclopentanecarbonitrile is a site of rich chemical activity. The polarization of the carbon-oxygen double bond makes the carbonyl carbon an electrophilic center, ready to react with a variety of nucleophiles. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon is sp² hybridized and has a trigonal planar geometry, which allows nucleophiles to attack from either face. chemistrysteps.com Nucleophilic addition transforms the carbon's hybridization to sp³ and its geometry to tetrahedral. masterorganicchemistry.com

A key class of reactions at the carbonyl group are condensation reactions with amines. libretexts.org Reaction with a primary amine (RNH₂) under mildly acidic conditions yields an imine, while reaction with a secondary amine (R₂NH) under similar conditions produces an enamine. libretexts.org The formation of these products is often reversible and proceeds through a carbinolamine intermediate. libretexts.org

| Reactant Type | Example Reagent | Product Type |

| Primary Amine | Methylamine (CH₃NH₂) | Imine |

| Secondary Amine | Pyrrolidine (B122466) | Enamine |

| Table 4: Condensation Reactions at the Carbonyl Group. |

Enolization and Enamine-Mediated Transformations

The ketone functionality in 1-methyl-3-oxocyclopentanecarbonitrile allows for the formation of enolates or, more synthetically useful in many cases, enamines. Enamines are formed by the reaction of the ketone with a secondary amine, such as pyrrolidine or morpholine, typically with acid catalysis and removal of water. masterorganicchemistry.com

Enamines are excellent nucleophiles, with the nucleophilicity residing on the α-carbon. masterorganicchemistry.comlibretexts.org They serve as neutral enolate equivalents and undergo reactions under milder conditions than enolates. orgoreview.com A significant application of this reactivity is the Stork enamine synthesis, which involves the alkylation or acylation of the enamine. wikipedia.orgmychemblog.com The enamine derived from 1-methyl-3-oxocyclopentanecarbonitrile can react with various electrophiles, such as alkyl halides or acyl halides, at the α-carbon. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, yielding an α-substituted product. libretexts.orgorgoreview.com This method provides a reliable strategy for the selective monoalkylation of the ketone. orgoreview.com

| Transformation | Electrophile | Intermediate | Final Product |

| Stork Alkylation | Alkyl Halide (R-X) | Iminium salt | α-Alkylated Ketone |

| Stork Acylation | Acyl Halide (RCOX) | Iminium salt | 1,3-Diketone |

| Michael Addition | α,β-Unsaturated Carbonyl | Iminium salt | 1,5-Dicarbonyl Compound |

| Table 5: Enamine-Mediated Transformations (Stork Enamine Synthesis). |

Stereospecific and Stereoselective Transformations

The presence of a chiral center at the C1 position and the prostereogenic carbon at C3 profoundly influences the stereochemical outcome of reactions involving 1-Methyl-3-oxocyclopentanecarbonitrile. This allows for the synthesis of highly functionalized and stereochemically defined cyclopentane derivatives.

Diastereoselective Reactions of Ketals

The temporary protection of the ketone functionality in 1-Methyl-3-oxocyclopentanecarbonitrile as a ketal provides a powerful strategy for controlling stereochemistry in subsequent transformations. While direct studies on the ketals of 1-Methyl-3-oxocyclopentanecarbonitrile are not extensively documented, valuable insights can be drawn from the closely related 3-oxocyclopentanecarbonitrile.

The ketalization of 3-oxocyclopentanecarbonitrile with chiral diols, such as (1R,2R)-1,2-diphenylethane-1,2-diol, has been shown to produce a mixture of diastereomeric ketals. These diastereomers can then be separated, for instance, through fractional crystallization, allowing for the isolation of enantiomerically pure materials. A key advancement in this area is the use of crystallization-induced diastereomer transformation (CIDT), where the undesired diastereomer in solution epimerizes and crystallizes as the more stable, desired diastereomer, leading to a high yield of a single stereoisomer. researchgate.net This methodology highlights a powerful approach to obtaining chiral building blocks.

This principle of diastereoselective transformation can be extrapolated to the ketals of 1-Methyl-3-oxocyclopentanecarbonitrile. The presence of the additional methyl group at the C1 position would likely influence the diastereomeric ratio of the resulting ketals and could potentially enhance the efficiency of separation or crystallization-induced transformation due to increased steric differentiation between the diastereomers.

Table 1: Diastereoselective Ketalization and Transformation (Analogous System)

| Starting Material | Chiral Auxiliary | Key Transformation | Outcome | Reference |

| 3-Oxocyclopentanecarbonitrile | (1R,2R)-1,2-diphenylethane-1,2-diol | Ketalization followed by fractional crystallization and CIDT | Preparation of chiral 3-oxocycloalkanecarbonitriles | researchgate.net |

Regioselective Functionalization of the Cyclopentanone Ring

The regioselectivity of reactions involving the cyclopentanone ring of 1-Methyl-3-oxocyclopentanecarbonitrile is primarily governed by the formation of either the kinetic or thermodynamic enolate. The substitution pattern of the ring plays a crucial role in directing this selectivity.

The formation of enolates from 3-substituted cycloalkanones has been a subject of detailed study. "Hard" enolization conditions, typically involving strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures, tend to favor the formation of the kinetic enolate by deprotonation of the less sterically hindered α-proton. In the case of 1-Methyl-3-oxocyclopentanecarbonitrile, this would correspond to the enolate formed at the C2 position. Conversely, "soft" enolization conditions, which involve weaker bases and allow for equilibration, generally lead to the more thermodynamically stable enolate.

For 3-substituted cyclopentanones, soft enolization has been shown to significantly improve the regioselectivity for the formation of the enolate away from the substituent. This approach, using reagents like diisopropylethylamine and trimethylsilyl trifluoromethanesulfonate, can lead to a much higher ratio of the desired regioisomeric enol ether. The degree of regioselectivity is also influenced by the steric bulk of the substituent at the 3-position (in this case, the methyl and cyano groups at C1 would influence the C5 vs C2 deprotonation).

Table 2: Regioselectivity in Enolate Formation of 3-Substituted Cycloalkanones

| Substrate | Enolization Conditions | Regioisomeric Ratio (Kinetic:Thermodynamic) |

| 3-Methylcyclopentanone | Hard (LDA) | Low selectivity |

| 3-Methylcyclopentanone | Soft (i-Pr2NEt, TMSOTf) | Improved selectivity for thermodynamic enolate |

This regiocontrol is pivotal for subsequent reactions such as alkylations, aldol condensations, and Michael additions, allowing for the selective introduction of new functional groups at either the C2 or C5 position of the cyclopentanone ring.

Multi-Component Reactions and Cascade Sequences

The inherent reactivity of the carbonyl and nitrile groups, coupled with the activated methylene (B1212753) protons of the cyclopentanone ring, makes 1-Methyl-3-oxocyclopentanecarbonitrile a potentially valuable substrate for multi-component reactions (MCRs) and cascade sequences. These one-pot transformations allow for the rapid assembly of complex molecular architectures from simple precursors, adhering to the principles of atom economy and synthetic efficiency. nih.govtcichemicals.commdpi.com

While specific MCRs involving 1-Methyl-3-oxocyclopentanecarbonitrile are not prominently reported, its structural motifs are analogous to those found in substrates for known MCRs. For instance, cyclopentanones are known to participate in various MCRs, often initiated by the formation of an enamine or enolate. nih.gov

Cascade reactions, where the product of one reaction becomes the substrate for the next in a single synthetic operation, represent another powerful strategy for building molecular complexity. nih.govacs.orgrsc.orgrsc.orgacs.org For 1-Methyl-3-oxocyclopentanecarbonitrile, a cascade sequence could be initiated by a Michael addition to an α,β-unsaturated system, followed by an intramolecular cyclization involving either the nitrile group or the enolate of the ketone. Such sequences can lead to the formation of fused or spirocyclic ring systems.

The development of novel cascade reactions often relies on the careful selection of catalysts and reaction conditions to orchestrate a series of bond-forming events. For instance, a multicatalytic approach using a secondary amine and an N-heterocyclic carbene has been successfully employed for the asymmetric synthesis of functionalized cyclopentanones via a cascade sequence. nih.govacs.orgacs.org This highlights the potential for developing sophisticated catalytic systems to control the reactivity of substituted cyclopentanones like 1-Methyl-3-oxocyclopentanecarbonitrile in complex transformations.

Applications in Complex Molecule Synthesis and Chemical Biology Research

Strategic Building Block for Natural Product Total Synthesis

The cyclopentane (B165970) core is central to numerous families of natural products that exhibit significant biological activity. nih.gov These include the prostaglandins (B1171923), which are involved in a wide range of physiological processes, and various alkaloids and terpenes with potent antitumoral and antimicrobial properties. nih.govnih.gov The total synthesis of these complex molecules often relies on the use of densely functionalized building blocks that enable chemists to construct the target scaffold efficiently.

Functionalized cyclopentanones and cyclopentenones, such as 1-Methyl-3-oxocyclopentanecarbonitrile, serve as critical precursors in these synthetic endeavors. For instance, the synthesis of prostaglandins and their analogues frequently employs strategies that build upon a core cyclopentanone (B42830) structure. nih.govresearchgate.net Similarly, the synthesis of natural products like Agelastatin A, which contains an aminocyclopentane core, highlights the importance of synthons that provide the basic five-membered ring for further elaboration. nih.gov The value of 1-Methyl-3-oxocyclopentanecarbonitrile lies in its pre-installed functionality, which can be strategically manipulated to introduce the necessary substituents and stereochemistry required for the final natural product target. researchgate.net

Intermediacy in the Synthesis of Pharmaceutical Scaffolds

The utility of 3-oxocycloalkanecarbonitrile derivatives extends significantly into the realm of medicinal chemistry and drug discovery. It has been noted that active pharmaceutical ingredients and their synthetic intermediates often contain this structural motif, underscoring its potential as a valuable building block for the pharmaceutical industry. nih.gov The cyclopentane ring is a common feature in drug design, offering a balance of rigidity and conformational flexibility that can be favorable for binding to biological targets.

Prostaglandins, for example, are not only important natural products but also a major class of therapeutics. nih.gov The development of concise and scalable synthetic routes to prostaglandin-related drugs often hinges on the availability of versatile cyclopentanone intermediates. nih.govnih.gov The bifunctional nature of 1-Methyl-3-oxocyclopentanecarbonitrile, possessing both an electrophilic ketone and a nitrile group that can be hydrolyzed, reduced, or converted to other functionalities, makes it an attractive starting point for generating diverse libraries of compounds for drug screening and the development of novel pharmaceutical scaffolds.

Preparation of Chiral Intermediates for Advanced Synthetic Targets

Many complex synthetic targets, particularly in the pharmaceutical field, are single enantiomers. Consequently, the ability to generate enantiomerically pure building blocks is of paramount importance. While 1-Methyl-3-oxocyclopentanecarbonitrile is synthesized as a racemic mixture, several strategies exist to obtain enantiomerically pure versions of related 3-oxocyclopentanecarbonitriles, which are directly applicable.

A highly effective method for chiral resolution is crystallization-induced diastereomer transformation (CIDT). nih.gov This technique has been successfully applied to the unmethylated analog, 3-oxocyclopentanecarbonitrile (B1259417). The process involves the following key steps:

Ketalization: The racemic ketone is reacted with a chiral auxiliary, such as (1R,2R)-1,2-diphenylethane-1,2-diol, to form a pair of diastereomeric ketals. nih.gov

Fractional Crystallization: Due to different physical properties, one diastereomer can be selectively crystallized from the solution. nih.gov

Epimerization: The undesired diastereomer remaining in the solution is epimerized back to a mixture of both diastereomers, allowing for the desired diastereomer to crystallize out, thereby maximizing the yield. researchgate.net

Hydrolysis: The pure diastereomeric ketal is then hydrolyzed to remove the chiral auxiliary, yielding the enantiomerically pure 3-oxocyclopentanecarbonitrile. nih.gov

This process has been shown to produce the desired (R)-enantiomer in high yield and excellent diastereoselectivity. nih.govresearchgate.net

| Entry | Stirring Time (h) | Yield (%) | Diastereomeric Excess (% de) |

|---|---|---|---|

| 1 | 24 | 87 | 80 |

| 2 | 96 | 95 | 97 |

Following resolution, the enantiomerically pure 1-Methyl-3-oxocyclopentanecarbonitrile can be used in advanced synthetic applications where control of stereochemistry is crucial for the biological activity of the final target molecule.

Development of Novel Heterocyclic Systems

Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in marketed drugs and natural products. rsc.orgarkat-usa.org The functional groups of 1-Methyl-3-oxocyclopentanecarbonitrile provide reactive handles for the construction of novel fused heterocyclic systems. Cascade reactions, which form multiple bonds in a single operation, are a powerful tool for building molecular complexity and are often employed in heterocycle synthesis. arkat-usa.orgresearchgate.net

The ketone functionality can participate in condensation reactions with dinucleophiles like hydrazines, ureas, or 1,2-aminoalcohols to form a variety of five- and six-membered heterocyclic rings fused to the cyclopentane core. For example, reaction with hydrazine (B178648) derivatives could yield pyrazole-fused systems, while condensation with ureas could lead to pyrimidine-fused structures. The nitrile group can also be a key participant in heterocycle formation, often through cyclization reactions following its initial transformation into an amine or amidine group. The development of one-pot, multi-component reactions starting from versatile building blocks like 1-Methyl-3-oxocyclopentanecarbonitrile offers an efficient pathway to novel heterocyclic scaffolds for chemical biology research and drug discovery. beilstein-journals.org

Contribution to Target-Oriented Synthesis Methodologies

Target-oriented synthesis aims to prepare complex molecules, such as natural products, in an efficient and logical manner. The use of well-designed building blocks is a cornerstone of this strategy. 1-Methyl-3-oxocyclopentanecarbonitrile contributes significantly to modern synthetic methodologies by serving as a versatile platform for the rapid construction of molecular complexity. nih.gov

Its utility stems from several key features:

Pre-existing Scaffold: It provides a five-membered ring, saving steps that would otherwise be required to construct it.

Orthogonal Functional Groups: The ketone and nitrile can often be reacted selectively, allowing for a stepwise and controlled elaboration of the molecule.

Quaternary Center: The methyl group is situated at a quaternary carbon, a structural feature that can be challenging to construct.

Potential for Asymmetry: As discussed, the molecule can be resolved into single enantiomers, allowing for its use in asymmetric synthesis. nih.gov

Modern synthetic approaches, such as cascade catalysis, allow for the one-pot assembly of densely functionalized cyclopentanones from simple, readily available starting materials. nih.govnih.gov 1-Methyl-3-oxocyclopentanecarbonitrile exemplifies a product of such efficient methodologies and, in turn, serves as an ideal starting point for target-oriented syntheses that require the rapid and predictable assembly of complex structures.

Spectroscopic and Advanced Structural Elucidation in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Methyl-3-oxocyclopentanecarbonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and insights into reaction mechanisms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methyl-3-oxocyclopentanecarbonitrile is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl group protons would appear as a singlet, being isolated from other protons. The protons on the cyclopentane (B165970) ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The protons alpha to the carbonyl group are typically deshielded and would appear at a higher chemical shift (downfield) compared to the other ring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, typically in the range of 200-220 ppm. The carbon of the nitrile group (C≡N) also has a characteristic chemical shift, usually found around 115-125 ppm. The quaternary carbon bonded to the methyl and nitrile groups would also be readily identifiable.

By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confirm the successful synthesis of the target molecule and study the stereochemical outcomes of reactions. For instance, the formation of different diastereomers during a reaction would result in a more complex NMR spectrum, with separate sets of peaks for each isomer.

| Predicted ¹H NMR Chemical Shifts for 1-Methyl-3-oxocyclopentanecarbonitrile | |

| Proton Environment | Predicted Chemical Shift (ppm) |

| -CH₃ (s) | 1.3 - 1.5 |

| -CH₂- (ring, adjacent to C=O) (m) | 2.2 - 2.6 |

| -CH₂- (ring) (m) | 1.8 - 2.2 |

| s = singlet, m = multiplet |

| Predicted ¹³C NMR Chemical Shifts for 1-Methyl-3-oxocyclopentanecarbonitrile | |

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C=O | 205 - 220 |

| C≡N | 115 - 125 |

| Quaternary C (C-CH₃, C-CN) | 40 - 50 |

| -CH₂- (ring) | 30 - 45 |

| -CH₃ | 20 - 30 |

Mass Spectrometry (MS) for Elucidation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 1-Methyl-3-oxocyclopentanecarbonitrile. It also provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺•) which can then break apart into smaller, characteristic fragment ions.

The molecular ion peak for 1-Methyl-3-oxocyclopentanecarbonitrile (C₇H₉NO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 123.07 g/mol ).

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to breaking. This could lead to the loss of a C₂H₄ fragment or the formation of an acylium ion.

Loss of the nitrile group: Cleavage of the C-CN bond could result in a fragment corresponding to the loss of a CN radical (26 Da).

Loss of the methyl group: Fragmentation could involve the loss of a methyl radical (CH₃•, 15 Da).

Ring cleavage: The cyclopentane ring can open and subsequently fragment in various ways, leading to a series of smaller ions.

The analysis of these fragmentation patterns allows researchers to confirm the identity of reaction products and identify potential byproducts or impurities.

| Predicted Mass Spectrometry Fragments for 1-Methyl-3-oxocyclopentanecarbonitrile | |

| m/z Value | Possible Fragment Identity |

| 123 | [M]⁺• (Molecular Ion) |

| 108 | [M - CH₃]⁺ |

| 97 | [M - CN]⁺ |

| 82 | [M - CH₃ - CN]⁺ |

| 55 | Acylium ion fragments, e.g., [C₃H₃O]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in 1-Methyl-3-oxocyclopentanecarbonitrile.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by two very characteristic and strong absorption bands:

A sharp, intense peak for the carbonyl (C=O) stretch of the ketone, typically appearing in the region of 1740-1760 cm⁻¹ for a five-membered ring ketone.

A sharp, medium-intensity peak for the nitrile (C≡N) stretch , which is found in the range of 2220-2260 cm⁻¹.

Other significant absorptions would include C-H stretching vibrations from the methyl and methylene (B1212753) groups (around 2850-3000 cm⁻¹) and C-H bending vibrations (around 1375-1465 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also detect these key functional groups. The nitrile (C≡N) stretch often gives a strong and easily identifiable signal in the Raman spectrum. The carbonyl (C=O) stretch is also Raman active. The symmetric vibrations of the carbon skeleton would also be more prominent in the Raman spectrum compared to the IR.

Together, these techniques provide a rapid and non-destructive way to confirm the presence of the key functional groups and thus verify the molecular structure of 1-Methyl-3-oxocyclopentanecarbonitrile.

| Characteristic Vibrational Frequencies for 1-Methyl-3-oxocyclopentanecarbonitrile | |

| Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C≡N Stretch (Nitrile) | 2220 - 2260 |

| C=O Stretch (Ketone, 5-membered ring) | 1740 - 1760 |

| C-H Bend (Alkyl) | 1375 - 1465 |

X-ray Crystallography for Diastereomeric and Enantiomeric Characterization

While 1-Methyl-3-oxocyclopentanecarbonitrile itself is achiral, related chiral derivatives are of significant interest in synthetic chemistry. X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry.

In academic research, this technique has been successfully applied to derivatives of closely related compounds like 3-oxocyclopentanecarbonitrile (B1259417) to resolve enantiomers. nih.gov A common strategy involves reacting the racemic ketone with a chiral auxiliary, such as (1R,2R)-1,2-diphenylethane-1,2-diol, to form diastereomeric ketals. nih.gov These diastereomers, having different physical properties, can often be separated by fractional crystallization. nih.gov

X-ray diffraction analysis of single crystals of these separated diastereomers provides unequivocal proof of their structure. nih.govresearchgate.net The analysis reveals the precise spatial arrangement of all atoms and the absolute configuration at the chiral centers. nih.govresearchgate.net Research has shown that differences in intermolecular interactions, such as hydrogen bonding within the crystal lattice, can lead to discrepancies in the solubilities of the diastereomers, which is the basis for their successful separation via crystallization. nih.govresearchgate.net Once the absolute stereochemistry of the diastereomeric derivative is established, the chiral auxiliary can be removed to yield the enantiomerically pure target compound. nih.gov This powerful combination of chemical derivatization and X-ray crystallography is crucial for the preparation and characterization of enantiopure building blocks for the synthesis of complex molecules. nih.gov

Theoretical and Computational Chemistry Studies on 1 Methyl 3 Oxocyclopentanecarbonitrile

Quantum Chemical Analysis of Electronic Structure

This section would typically involve using computational methods like Density Functional Theory (DFT) to model the electronic distribution of 1-Methyl-3-oxocyclopentanecarbonitrile.

Reactivity Descriptors (Electrophilicity, Nucleophilicity, Hardness)From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated based on the HOMO-LUMO energy gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment.

Nucleophilicity Index (N): A measure of the molecule's ability to donate electrons.

A data table presenting these calculated values for 1-Methyl-3-oxocyclopentanecarbonitrile would be generated, but the underlying HOMO/LUMO energy data is unavailable.

Computational Elucidation of Reaction Mechanisms

Computational methods are powerful tools for mapping the step-by-step pathways of chemical reactions. numberanalytics.com This involves calculating the potential energy surface to identify all stationary points, including reactants, products, intermediates, and transition states. smu.edu

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For a cyclic molecule like 1-Methyl-3-oxocyclopentanecarbonitrile, this is particularly important for understanding its structure and reactivity.

The five-membered cyclopentane (B165970) ring is not planar and typically adopts puckered conformations, such as the "envelope" or "twist" forms, to relieve ring strain. utdallas.edu The presence of a ketone group, a methyl group, and a nitrile group introduces further complexity. A thorough conformational analysis would involve:

A systematic search of the potential energy surface to identify all stable conformers.

Calculation of the relative energies of these conformers to determine the most stable (lowest energy) conformation.

Analysis of the positions (axial vs. equatorial-like) of the methyl and nitrile groups in the most stable conformers.

Prediction of the stereochemical outcome of reactions based on the accessibility of different faces of the molecule in its preferred conformation.

A data table summarizing the relative energies and key dihedral angles of the identified conformers would be a standard part of such a study. However, specific conformational analysis data for 1-Methyl-3-oxocyclopentanecarbonitrile has not been published in the available literature.

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Synthetic Routes

The future synthesis of 1-methyl-3-oxocyclopentanecarbonitrile will increasingly prioritize sustainability, moving away from petroleum-based feedstocks and hazardous reagents. A key strategy involves the utilization of biomass-derived platform molecules, such as furfural, which can be efficiently converted into the core cyclopentanone (B42830) ring.

Recent advancements have demonstrated the green and efficient synthesis of cyclopentanone from furfural hydrogenation using innovative catalytic systems. amazonaws.comresearchgate.net For instance, Ni-Cu bimetallic catalysts supported on Metal-Organic Frameworks (MOFs) and supported gold nanoparticle catalysts have shown high efficacy in this transformation, often conducted in water as a benign solvent. amazonaws.comfudan.edu.cn These methods provide a sustainable foundation for the cyclopentanone core of the target molecule.

Table 1: Comparison of Potential Synthetic Routes for the Cyclopentanone Core

| Feature | Traditional Route | Emerging Green Route |

|---|---|---|

| Starting Material | Petroleum-derived chemicals | Biomass-derived furfural amazonaws.comresearchgate.net |

| Solvent | Organic solvents | Water fudan.edu.cn |

| Catalyst | Homogeneous acids/bases | Heterogeneous catalysts (e.g., Au/TiO2, Ni-Cu@MOF-5) amazonaws.com |

| Key Transformation | Cyclization of adipic acid derivatives | Hydrogenation-rearrangement of furfural researchgate.net |

| Sustainability Impact | High carbon footprint, potential for hazardous waste | Lower carbon footprint, use of renewable resources, cleaner process |

Development of Novel Catalytic Systems for Asymmetric Synthesis

A primary challenge in the synthesis of 1-methyl-3-oxocyclopentanecarbonitrile is the stereocontrolled construction of the all-carbon quaternary stereocenter at the C1 position. The development of novel catalytic systems for asymmetric synthesis is paramount to accessing enantiomerically pure forms of this compound, which is critical for its potential applications in pharmacology.

Current research in asymmetric catalysis offers several promising avenues. Organocatalysis, in particular, has proven effective for creating complex cyclopentane (B165970) structures through domino reactions. These methods can form multiple C-C bonds and stereocenters in a single, highly efficient step. Adapting such organocatalytic triple Michael domino reactions could enable the stereoselective synthesis of highly functionalized cyclopentanes that are precursors to the target molecule.

Another frontier is the use of cooperative catalytic systems, such as dual Lewis acid catalysis. This approach has been successfully applied to access enantioenriched cyclopentanones from cyclopropanes and ketenes. Exploring the application of such systems to precursors of 1-methyl-3-oxocyclopentanecarbonitrile could provide a powerful strategy for controlling the stereochemistry of the methylation or cyanation step. The goal is to develop catalysts that can precisely control the facial selectivity of the incoming group, leading to high enantiomeric excess.

Table 2: Potential Catalytic Strategies for Asymmetric Synthesis

| Catalytic Approach | Mechanism | Potential Application to Target Molecule | Key Challenge |

|---|---|---|---|

| Organocatalysis | Enamine/Iminium ion activation, domino reactions | Asymmetric Michael addition of a cyanide source followed by enantioselective methylation of the resulting 3-oxocyclopentanecarbonitrile (B1259417). | Controlling the stereoselectivity of the second functionalization to form the quaternary center. |

| Dual Lewis Acid Catalysis | Cooperative activation of both electrophile and nucleophile | Catalytic asymmetric conjugate addition of a methyl organometallic reagent to a 3-oxocyclopentene-1-carbonitrile precursor. | Synthesis of the requisite chiral cyclopentene precursor and ensuring high stereocontrol. |

| Phase-Transfer Catalysis | Use of chiral catalysts to control stereochemistry in biphasic systems | Asymmetric alkylation of the enolate of 3-oxocyclopentanecarbonitrile using a chiral phase-transfer catalyst. | Suppressing racemization of the product under basic conditions. |

Discovery of Unprecedented Reactivity Patterns

While the individual reactivity of ketones and nitriles is well-established, their placement in the 1-methyl-3-oxocyclopentanecarbonitrile structure opens the door to discovering novel and complex reactivity patterns. As a β-ketonitrile, the molecule possesses enhanced acidity at the C2 and C4 positions, making it a versatile precursor for a range of chemical transformations.

Future research will likely move beyond simple functional group manipulations to explore its role in sophisticated domino and multicomponent reactions. nih.govnih.govepfl.ch The strategic arrangement of the ketone and nitrile allows for sequential reactions where the product of an initial transformation at one site triggers a subsequent reaction at another. For example, an initial reaction at the ketone could unmask a latent reactive site that then participates in an intramolecular cyclization involving the nitrile group, leading to complex polycyclic or spirocyclic architectures. Such cascade reactions are highly desirable as they build molecular complexity rapidly and efficiently from a single substrate. epfl.ch Investigating its behavior under various catalytic conditions (photocatalysis, electrocatalysis, enzymatic catalysis) could also unveil unprecedented reaction pathways not accessible through traditional thermal methods.

Expanded Role in Advanced Materials Science and Functional Molecule Design

The unique structural features of 1-methyl-3-oxocyclopentanecarbonitrile make it an attractive candidate for applications beyond its role as a simple intermediate. Its potential as a monomer or a key building block for advanced materials and functional molecules is a significant area for future exploration.

In materials science, the cyclopentanone moiety can be incorporated into polymer backbones to create functional materials. Research has shown that polymers containing cyclopentanone structures, such as poly(9-fluorenone), can be synthesized via electrolytic methods. google.com Furthermore, cyclopentenone, a related structure, can be polymerized using Lewis acid catalysis to generate ketone-functionalized polyolefins. nih.gov 1-Methyl-3-oxocyclopentanecarbonitrile could serve as a functional monomer in similar polymerizations, introducing both chirality and a reactive nitrile handle into the resulting polymer. The nitrile groups could be used for post-polymerization modification, cross-linking, or to influence the material's electronic properties.

In functional molecule design, particularly for pharmaceuticals, the compound serves as a rigid scaffold containing a chiral quaternary center. lookchem.com This motif is highly sought after in drug discovery. The molecule can be used as a starting point to generate libraries of diverse and complex compounds through systematic modification of the ketone and nitrile groups. For example, reductive amination of the ketone can introduce diverse amine functionalities, a common step in building bioactive molecules. researchgate.net

Integration of Machine Learning for Retrosynthetic Analysis

The planning of efficient synthetic routes for molecules like 1-methyl-3-oxocyclopentanecarbonitrile is becoming increasingly sophisticated with the integration of machine learning (ML) and artificial intelligence (AI). nih.gov Computer-aided synthesis planning (CASP) tools can analyze complex targets and propose viable synthetic pathways by drawing on vast reaction databases. digitellinc.com

AI platforms for retrosynthesis generally fall into two categories: template-based and template-free.

Template-based models , such as those used in early versions of ASKCOS, rely on a large database of known reaction rules (templates). nih.govarxiv.org For 1-methyl-3-oxocyclopentanecarbonitrile, such a model would likely propose disconnections based on well-established reactions like Michael addition to install the nitrile group or α-alkylation of a ketone.

Template-free models , like the Molecular Transformer, treat chemical reactions as a language translation problem, converting a product's SMILES string into reactant SMILES strings. stanford.edu This approach is not limited by predefined templates and can potentially discover more novel or creative synthetic routes.

These tools can rapidly generate and evaluate numerous potential synthetic routes, ranking them based on factors like step count, cost of starting materials, and predicted reaction success. mdpi.com For a synthetic chemist, this allows for a more comprehensive exploration of the synthetic landscape, potentially uncovering more efficient or innovative pathways than those conceived through human intuition alone. The continued development of these AI tools will undoubtedly accelerate the discovery and optimization of syntheses for 1-methyl-3-oxocyclopentanecarbonitrile and other complex targets. acs.orgmedium.com

| Feature | Template-Based Approach (e.g., ASKCOS Core) | Template-Free Approach (e.g., Molecular Transformer) |

|---|---|---|

| Core Principle | Applies known reaction rules (templates) extracted from reaction databases. arxiv.org | Treats retrosynthesis as a sequence-to-sequence translation problem (product SMILES to reactant SMILES). stanford.edu |

| Strengths | High chemical validity for proposed steps; interpretable suggestions based on known chemistry. | Can propose novel reactions not present in the template library; high creativity potential. |

| Limitations | Cannot suggest reactions outside its predefined template set; may struggle with very novel structures. | May occasionally predict chemically invalid or nonsensical reactions; less interpretable. |

| Application to Target | Would likely suggest routes involving classic C-C bond formations like Michael additions or Dieckmann condensation. | Could propose unconventional ring-closing strategies or functional group interconversions based on learned chemical patterns. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-3-oxocyclopentanecarbonitrile, and how do yield optimization strategies vary between methods?

- Methodological Answer : The compound can be synthesized via alkylation of primary nitriles. A cost-effective approach uses 1,4-dibromobutane as the alkylating agent with sodamide in hexamethylphosphoramide (HMPA), achieving yields >70%. This contrasts with high-cost alternatives like 1-chloro-4-bromobutane and lithium diethylamide, which were rejected due to economic impracticality. Comparative yield data for substrates and products are available in Table I of Fessenden & Fessenden (1978), highlighting the importance of reagent selection .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of 1-Methyl-3-oxocyclopentanecarbonitrile derivatives?

- Methodological Answer : X-ray crystallography is critical for resolving stereochemistry and bond configurations, as demonstrated in the crystal structure analysis of related cyclohexanecarbonitrile derivatives . Complementary techniques include H/C NMR for functional group identification and IR spectroscopy for nitrile group verification (~2240 cm).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 1-Methyl-3-oxocyclopentanecarbonitrile derivatives?

- Methodological Answer : Discrepancies often arise from variations in alkylating agents, bases, or solvents. For example, early methods using 1,4-dibromobutane with sodamide reported low yields (~30%), but optimizing reaction time, temperature (e.g., -78°C for base activation), and solvent polarity (HMPA vs. THF) improved yields to >70% . Systematic replication of prior protocols with controlled parameters (e.g., moisture exclusion) is essential for validation.

Q. What strategies improve reaction efficiency in cyclization steps involving nitrile groups, such as in 1-Methyl-3-oxocyclopentanecarbonitrile synthesis?

- Methodological Answer : Cyclization efficiency depends on catalyst choice (e.g., palladium complexes for cross-coupling) and solvent systems. For example, Pd(dppf)Cl in acetonitrile at 80°C facilitates nitrile incorporation, while NaCNBH or NaBH(OAc) can stabilize intermediates during reduction steps . Kinetic studies under varying temperatures and pressures are recommended to identify rate-limiting steps.

Q. How can researchers design multi-step syntheses incorporating 1-Methyl-3-oxocyclopentanecarbonitrile as an intermediate?

- Methodological Answer : Multi-step syntheses require sequential functionalization, such as carboxylation or halogenation. For instance, methyl 3,3-dimethyl-2-oxo-cyclopentane carboxylate can be synthesized via Claisen condensation followed by nitrile introduction, with purification via fractional distillation or column chromatography . Protecting groups (e.g., tert-butyloxycarbonyl) may prevent side reactions during nitrile activation.

Q. What methodologies assess the stability and reactivity of 1-Methyl-3-oxocyclopentanecarbonitrile under different experimental conditions?

- Methodological Answer : Stability testing involves thermal gravimetric analysis (TGA) and stress studies (e.g., exposure to light, moisture). Reactivity with incompatible materials (strong acids/bases) should be evaluated in controlled environments. Handling recommendations include using chemical fume hoods, anhydrous conditions, and inert atmospheres (N/Ar) to prevent decomposition .

Data Analysis and Mechanistic Studies

Q. How can computational modeling complement experimental data in studying the electronic properties of 1-Methyl-3-oxocyclopentanecarbonitrile?

- Methodological Answer : Density functional theory (DFT) calculations predict electron density distribution, particularly at the nitrile and carbonyl groups, to explain reactivity patterns. Comparing computed H NMR shifts with experimental data validates structural models. This approach is critical for designing derivatives with tailored electronic properties.

Q. What experimental approaches address conflicting toxicity or environmental impact data for nitrile-containing compounds?

- Methodological Answer : While limited ecotoxicological data exist for this compound, analog studies recommend aquatic toxicity assays (e.g., Daphnia magna LC) and biodegradability tests (OECD 301). For workplace safety, occupational exposure limits (OELs) should be established via airborne particulate monitoring and dermal absorption studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.